molecular formula C10H11NO2 B12594025 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione CAS No. 646520-24-3

2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione

Cat. No.: B12594025
CAS No.: 646520-24-3
M. Wt: 177.20 g/mol
InChI Key: DMLXWXITABOPEZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione is a bicyclic heterocyclic compound featuring a benzazepine core with ketone groups at positions 7 and 8 (dione structure). This compound’s unique electronic and steric properties arise from the conjugation of the aromatic benzene ring with the azepine (seven-membered nitrogen-containing ring) and the electron-withdrawing dione moieties. Such structural characteristics make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to planar, conjugated systems .

Properties

CAS No.

646520-24-3

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione

InChI

InChI=1S/C10H11NO2/c12-9-5-7-3-1-2-4-11-8(7)6-10(9)13/h5-6,11H,1-4H2

InChI Key

DMLXWXITABOPEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=CC(=O)C(=O)C=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

The following section compares 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione with structurally related benzazepine derivatives, focusing on substituents, tautomerism, reactivity, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents/Functional Groups Key Structural Features Physicochemical Properties
2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione 7,8-dione Bicyclic core; electron-withdrawing ketones Polar, moderate solubility in DMF/DMSO
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride 7,8-methoxy; 3-benzazepine; HCl salt Methoxy groups (electron-donating); hydrochloride salt Higher lipophilicity; salt enhances aqueous solubility
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine-7,8-diamine 7,8-diamine; 1,5-methano bridge Tricyclic methano bridge; amino groups at 7,8 Basic; pH-dependent solubility
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(3-hydroxyphenyl) 7,8-diol; 3-hydroxyphenyl substituent Multiple hydroxyl groups; phenolic moiety Highly polar; acidic due to –OH groups

Reactivity and Tautomerism

  • 2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione : The dione groups render the compound electrophilic at positions 7 and 8, facilitating nucleophilic attacks. However, its reactivity is influenced by tautomerism. For example, imidazo[4,5-e]diazepine-4,8-dione analogs (e.g., compounds 9–11 in ) exist predominantly in the imine tautomeric form (C8=NH), as confirmed by 13C-NMR (δ ~150 ppm for C8) . This tautomerism inhibits further reactions with electrophiles like 2-fluorophenyl isocyanate, preventing ureido-derivative synthesis .
  • 7,8-Dimethoxy Analog: Methoxy groups are electron-donating, reducing electrophilicity at positions 7 and 6. The hydrochloride salt enhances stability and solubility but limits reactivity in non-polar media .
  • The 7,8-diamine groups allow for hydrogen bonding and participation in Schiff base formation .
  • 7,8-Diol Derivative : Hydroxyl groups increase polarity and enable oxidation or conjugation reactions. The 3-hydroxyphenyl group may contribute to antioxidant activity .

Biological Activity

2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dione is a compound of interest due to its potential pharmacological applications. It belongs to the benzazepine class of compounds, which have been studied for their biological activities, particularly in relation to dopaminergic systems. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C10_{10}H11_{11}N2_{2}O2_{2}
  • Molecular Weight : 175.21 g/mol
  • CAS Number : 1701-57-1
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 268.9 ± 10.0 °C at 760 mmHg

Pharmacological Activity

Research indicates that 2,3,4,5-tetrahydro-1H-1-benzazepine derivatives exhibit significant dopaminergic activity. This activity has implications for treating conditions such as Parkinson’s disease and cardiovascular disorders.

Dopaminergic Activity

A notable study highlighted that this compound and its derivatives act as stimulants for both central and peripheral dopamine receptors. Specifically:

  • Renal Vasodilator Activity : The compound demonstrated an effective dose (ED) of 280 mcg/kg when tested for renal vasodilator activity .
  • Pharmacodynamic Properties : These compounds are valuable in developing therapeutic agents aimed at enhancing dopaminergic transmission .

Study on Antidepressant Effects

A study focused on the antidepressant-like effects of benzazepine derivatives found that certain substitutions on the benzazepine framework could enhance their efficacy in animal models. The results indicated a correlation between structural modifications and increased dopaminergic activity .

In Vivo Studies

In vivo studies in rodent models have shown that administration of 2,3,4,5-tetrahydro-1H-1-benzazepine derivatives resulted in significant behavioral changes consistent with enhanced dopaminergic signaling. For instance:

  • Behavioral Tests : In tests measuring locomotion and exploratory behavior, treated animals exhibited increased activity levels compared to controls .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various benzazepine derivatives compared to 2,3,4,5-tetrahydro-1H-1-benzazepine-7,8-dione:

Compound NameDopaminergic ActivityED (mcg/kg)Application
2,3,4,5-Tetrahydro-1H-1-benzazepine-7,8-dioneYes280Parkinson's Disease
SKF 38393Yes150Parkinson's Disease
SPPL2a InhibitorModerateN/AAlzheimer's Disease

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